molecular formula C10H8N2S2 B14652599 Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester CAS No. 42877-24-7

Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester

Cat. No.: B14652599
CAS No.: 42877-24-7
M. Wt: 220.3 g/mol
InChI Key: QUXMQRRXRYRORY-UHFFFAOYSA-N
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Description

Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester is an organic compound with the molecular formula C10H8N2S2 It is a derivative of thiocyanic acid, where the hydrogen atom is replaced by a 1-phenyl-1,2-ethanediyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiocyanic acid, 1-phenyl-1,2-ethanediyl ester typically involves the reaction of thiocyanic acid with 1-phenyl-1,2-ethanediyl chloride. The reaction is carried out in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually include a temperature range of 0-5°C to ensure the stability of the reactants and products.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction is carried out in large reactors with precise temperature and pressure control to optimize yield and purity.

Chemical Reactions Analysis

Types of Reactions

Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert it into thiols or disulfides.

    Substitution: It can undergo nucleophilic substitution reactions, where the thiocyanate group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, and thiols are commonly used in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, thiols, disulfides, and various substituted derivatives depending on the specific nucleophile used.

Scientific Research Applications

Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis for the preparation of various sulfur-containing compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of thiocyanic acid, 1-phenyl-1,2-ethanediyl ester involves its interaction with various molecular targets and pathways. The thiocyanate group can form strong bonds with metal ions, making it useful in coordination chemistry. Additionally, its ability to undergo nucleophilic substitution allows it to interact with biological molecules, potentially disrupting cellular processes and leading to its observed biological activities.

Comparison with Similar Compounds

Similar Compounds

    Thiocyanic acid, phenyl ester: Similar in structure but lacks the 1,2-ethanediyl group.

    Thiocyanic acid, ethyl ester: Contains an ethyl group instead of the 1-phenyl-1,2-ethanediyl group.

    Isothiocyanic acid derivatives: Compounds where the sulfur and nitrogen atoms are bonded differently.

Uniqueness

Thiocyanic acid, 1-phenyl-1,2-ethanediyl ester is unique due to the presence of the 1-phenyl-1,2-ethanediyl group, which imparts distinct chemical properties and reactivity compared to other thiocyanate esters. This uniqueness makes it valuable in specific applications where these properties are advantageous.

Properties

CAS No.

42877-24-7

Molecular Formula

C10H8N2S2

Molecular Weight

220.3 g/mol

IUPAC Name

(1-phenyl-2-thiocyanatoethyl) thiocyanate

InChI

InChI=1S/C10H8N2S2/c11-7-13-6-10(14-8-12)9-4-2-1-3-5-9/h1-5,10H,6H2

InChI Key

QUXMQRRXRYRORY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CSC#N)SC#N

Origin of Product

United States

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